



Application Notes: L-Menthyl Acetate as a Cooling Agent in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-Menthyl acetate	
Cat. No.:	B046590	Get Quote

1. Introduction

L-Menthyl acetate is a naturally occurring ester of menthol, found in plants like peppermint.[1] [2] It is recognized for its refreshing, minty aroma and its ability to impart a cooling sensation to the skin.[1][3] In topical formulations, **L-Menthyl acetate** serves as a valuable alternative to menthol, offering a gentler, more prolonged cooling effect with a milder, less overpowering odor.[1][4] These characteristics make it an ideal ingredient for a wide range of cosmetic, personal care, and pharmaceutical products, including lotions, creams, balms, and pain-relief formulations.[1][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing **L-Menthyl acetate** as a topical cooling agent.

2. Physicochemical Properties

L-Menthyl acetate is a colorless liquid with physical and chemical properties that make it suitable for incorporation into various topical bases.[6][7] It is miscible with alcohol and oils but only slightly soluble in water.[7][8]



Property	Value	Reference(s)
CAS Number	2623-23-6	[5][6]
Molecular Formula	C12H22O2	[6][9]
Molecular Weight	198.30 g/mol	[6][9]
Appearance	Colorless Liquid	[6][9]
Odor	Mild, sweet, slightly fruity- herbal mint	[5][10]
Boiling Point	229–230 °C	[9][10]
Density	~0.92 g/mL at 25 °C	[2][5]
Solubility	Slightly soluble in water; miscible with alcohol, ether, and oils	[7][8]
Flash Point	77°C (170.6°F)	[5]

3. Mechanism of Action: TRPM8 Activation

The cooling sensation produced by **L-Menthyl acetate** is not due to a physical drop in temperature but is a pharmacological effect mediated through the nervous system.[11] The primary mechanism involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, also known as the "cold and menthol receptor".[11][12] TRPM8 is a non-selective cation channel expressed in sensory neurons.[13] When **L-Menthyl acetate** binds to the TRPM8 receptor, it triggers the channel to open, allowing an influx of sodium (Na+) and calcium (Ca²⁺) ions.[13][14] This influx leads to depolarization of the neuron, generating an action potential that travels to the brain and is interpreted as a cooling sensation, even without an actual change in skin temperature.[11][14]





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Fig. 1: Signaling pathway of **L-Menthyl acetate**-induced cooling sensation.

4. Efficacy and Safety Data

While specific quantitative data on the cooling efficacy of **L-Menthyl acetate** (e.g., degrees of skin temperature reduction) is not extensively published, it is widely reported to provide a milder and more sustained cooling effect compared to menthol.[1] For context, studies on menthol-based topical gels have shown significant objective cooling effects. For instance, one study on a topical pain relief gel demonstrated a peak average skin temperature drop of -3.17°C four minutes after application, with a perceived cooling sensation occurring in subjects at an average of 14.8 seconds.[15] Similar methodologies can be employed to quantify the specific effects of **L-Menthyl acetate**.

Table 2: Safety Profile of L-Menthyl Acetate

Endpoint	Species	Route	Result	Reference(s)
Acute Oral Toxicity (LD50)	Rat	Oral	> 5000 mg/kg	[16][17]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 5000 mg/kg	[17]
Skin Irritation	Human	Dermal (Patch Test)	No irritation at 8% in petrolatum (48h)	[17]
Skin Sensitization	Human	Dermal (Maximization Test)	No sensitization at 8% in petrolatum	[17]



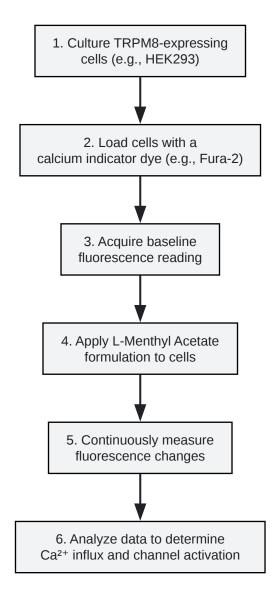
| Aquatic Toxicity | Fish (Zebra danio) | - | LC50 (96h): 6.72 mg/L (Toxic) |[16] |

5. Experimental Protocols

The following protocols provide methodologies for evaluating the efficacy and sensory characteristics of topical formulations containing **L-Menthyl acetate**.

Protocol 1: In Vitro Assessment of TRPM8 Activation

This protocol determines the ability of **L-Menthyl acetate** to activate the TRPM8 ion channel in a controlled cellular environment.



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Fig. 2: Workflow for in vitro TRPM8 activation assay.

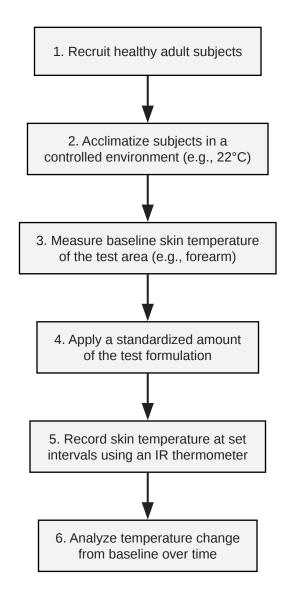
Methodology:

- Cell Culture: Culture human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected to express the human TRPM8 channel.
- Dye Loading: Plate the cells onto a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This dye increases in fluorescence intensity upon binding to free intracellular calcium.
- Baseline Measurement: Place the plate into a fluorescence plate reader. Measure the baseline fluorescence of the cells before the addition of any test compounds.
- Compound Application: Prepare solutions of **L-Menthyl acetate** at various concentrations. Add the solutions to the respective wells. Include a positive control (e.g., menthol) and a negative control (vehicle).
- Fluorescence Reading: Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
- Data Analysis: Quantify the increase in fluorescence, which corresponds to the influx of calcium through the activated TRPM8 channels. Calculate dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of **L-Menthyl acetate**.

Protocol 2: Objective Evaluation of Cooling Efficacy on Human Skin

This protocol measures the change in skin surface temperature following the application of a topical formulation containing **L-Menthyl acetate**.[18]





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Fig. 3: Workflow for objective cooling efficacy testing.

Methodology:

- Subject Recruitment: Recruit a panel of healthy adult volunteers with no known skin conditions or allergies to the test ingredients.
- Acclimatization: Have subjects rest in a temperature and humidity-controlled room (e.g., 22°C, 50% RH) for at least 20 minutes to allow their skin temperature to stabilize.[15]
- Test Area Definition: Mark a standardized test area (e.g., 5 cm x 5 cm) on the volar forearm of each subject.

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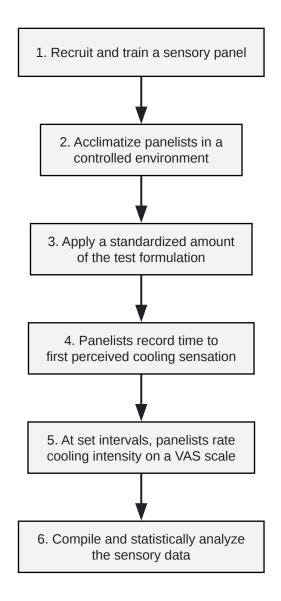


- Baseline Measurement: Using a calibrated non-contact infrared (IR) thermometer or a thermal imaging camera, record the baseline skin surface temperature of the test area.[15]
 [18]
- Product Application: Apply a pre-weighed, standardized amount of the **L-Menthyl acetate** formulation evenly across the test area.
- Temperature Monitoring: Record the skin surface temperature at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every minute for up to 30 minutes).[15][18]
- Data Analysis: For each time point, calculate the average change in temperature from baseline (ΔT). Determine the time to onset of cooling, the time to peak cooling effect, the magnitude of the peak effect (°C), and the duration of the cooling sensation.

Protocol 3: Subjective Sensory Evaluation of Cooling Perception

This protocol assesses the sensory experience of the cooling effect as perceived by human volunteers.[19][20]





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Fig. 4: Workflow for subjective sensory evaluation.

Methodology:

- Panelist Recruitment: Recruit a panel of healthy adult volunteers.
- Acclimatization: Acclimatize panelists in a controlled environment as described in Protocol 2.
- Product Application: Apply a standardized amount of the L-Menthyl acetate formulation to a
 defined skin area (e.g., forearm or back of the neck).



- Time to Perception: Instruct panelists to start a stopwatch upon application and stop it as soon as they perceive a cooling sensation. Record this time.[15]
- Intensity Rating: Provide panelists with a Visual Analog Scale (VAS) or a Labeled Magnitude Scale. The scale should be anchored with "No Sensation" at one end and "Most Intense Cooling Imaginable" at the other.
- Timed Assessments: At pre-determined intervals (e.g., 1, 2, 5, 10, 15, 20, 30 minutes), ask panelists to mark their perceived cooling intensity on the scale.
- Data Analysis: Convert the markings on the scales to numerical scores. Plot the average
 perceived intensity over time to create a sensory profile. Analyze data for time to onset, peak
 intensity, and duration of the cooling effect.

6. Conclusion

L-Menthyl acetate is a highly effective and versatile cooling agent for topical formulations. Its primary mechanism of action via TRPM8 activation provides a physiological cooling sensation that is perceived as milder and longer-lasting than traditional menthol. With a favorable safety profile for dermal application, it is well-suited for a variety of products aimed at providing a refreshing and soothing experience. The protocols outlined in this document provide a robust framework for formulators and researchers to quantify its efficacy and characterize its unique sensory profile, facilitating the development of innovative and consumer-appealing topical products.

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- To cite this document: BenchChem. [Application Notes: L-Menthyl Acetate as a Cooling Agent in Topical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046590#l-menthyl-acetate-as-a-cooling-agent-in-topical-formulations]

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